molecular formula C9H6N4O4S B14598716 3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 58874-05-8

3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14598716
CAS No.: 58874-05-8
M. Wt: 266.24 g/mol
InChI Key: FAIJLQAKGYYKSM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features a thiazole ring, a nitro group, and a hydrazinylidene moiety. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the diazotization of a heterocyclic amine followed by coupling with a phenolic compound. The reaction conditions often include acidic or basic environments to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale diazotization and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole structure

Uniqueness

3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of a nitro group, a thiazole ring, and a hydrazinylidene moiety. This combination imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

58874-05-8

Molecular Formula

C9H6N4O4S

Molecular Weight

266.24 g/mol

IUPAC Name

4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]benzene-1,3-diol

InChI

InChI=1S/C9H6N4O4S/c14-5-1-2-6(7(15)3-5)11-12-9-10-4-8(18-9)13(16)17/h1-4,14-15H

InChI Key

FAIJLQAKGYYKSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)N=NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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